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Compound of Interest

Compound Name: Non-1-en-4-yn-3-ol

Cat. No.: B15218796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive methodology for the synthesis and

characterization of Non-1-en-4-yn-3-ol. Due to the absence of published data on the natural

isolation of this compound, this guide focuses on a plausible and robust synthetic route. The

proposed synthesis involves the nucleophilic addition of a pentynyl Grignard reagent to

acrolein. Detailed experimental protocols, expected analytical data, and procedural workflows

are provided to assist researchers in the preparation and validation of this versatile chemical

intermediate.

Introduction
Non-1-en-4-yn-3-ol is a polyunsaturated alcohol containing both a terminal double bond and

an internal triple bond. This arrangement of functional groups makes it a potentially valuable

building block in organic synthesis, particularly for the construction of complex natural products

and novel pharmaceutical agents. The en-yne-ol motif is a key feature in various biologically

active molecules. This guide provides a detailed procedure for the laboratory-scale synthesis of

Non-1-en-4-yn-3-ol, moving from commercially available starting materials to the purified

product.

Proposed Synthetic Pathway
The most direct and efficient proposed synthesis of Non-1-en-4-yn-3-ol is via a Grignard

reaction. This involves the formation of a pentynyl magnesium bromide Grignard reagent from
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1-pentyne, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of

acrolein. A subsequent aqueous workup protonates the resulting alkoxide to yield the target

alcohol.

Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition

Step 3: Aqueous Workup

1-Pentyne

Pentynyl Magnesium Bromide

THF

Ethylmagnesium Bromide

Intermediate Alkoxide

THF, -78 °C to rt

Acrolein

Non-1-en-4-yn-3-ol

aq. NH4Cl
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Caption: Proposed synthetic pathway for Non-1-en-4-yn-3-ol.

Experimental Protocol
This protocol details the synthesis of Non-1-en-4-yn-3-ol, beginning with the formation of the

Grignard reagent.

3.1. Materials and Reagents

Reagent/Materi
al

Formula
Molar Mass (
g/mol )

Quantity Moles (mmol)

1-Pentyne C₅H₈ 68.12 1.36 g (2.0 mL) 20.0

Ethylmagnesium

Bromide (1.0 M

in THF)

C₂H₅MgBr 133.27 20.0 mL 20.0

Acrolein C₃H₄O 56.06 1.01 g (1.2 mL) 18.0

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11 ~50 mL -

Saturated aq.

Ammonium

Chloride

NH₄Cl 53.49 ~30 mL -

Diethyl Ether (C₂H₅)₂O 74.12 As needed -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed -

3.2. Procedure

Grignard Reagent Formation:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen inlet, add 20.0 mL of a 1.0 M solution of ethylmagnesium

bromide in THF.

Cool the flask to 0 °C in an ice bath.

Slowly add 1-pentyne (2.0 mL, 20.0 mmol) dropwise via the dropping funnel over 20

minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1 hour. The evolution of ethane gas should be observed.

Nucleophilic Addition:

Cool the freshly prepared pentynyl magnesium bromide solution to -78 °C using a dry

ice/acetone bath.

In a separate, dry flask, prepare a solution of acrolein (1.2 mL, 18.0 mmol) in 10 mL of

anhydrous THF.

Add the acrolein solution dropwise to the cold Grignard reagent solution over 30 minutes.

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room

temperature and stir for an additional 1 hour.

Workup and Isolation:

Cool the reaction mixture to 0 °C in an ice bath.

Slowly quench the reaction by the dropwise addition of 30 mL of saturated aqueous

ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium

sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification:

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent.

Combine the fractions containing the desired product and remove the solvent in vacuo to

yield Non-1-en-4-yn-3-ol as a pale yellow oil.

Start Prepare Grignard Reagent Cool to -78 C Add Acrolein Solution Reaction Aqueous Workup Extraction Drying and Concentration Purification Characterization End

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Non-1-en-4-yn-3-ol.

Expected Characterization Data
The following table summarizes the expected analytical data for Non-1-en-4-yn-3-ol based on

its chemical structure and data from analogous compounds.
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Analysis Expected Results

Appearance Pale yellow oil

Molecular Formula C₉H₁₂O

Molecular Weight 136.19 g/mol

¹H NMR (CDCl₃, 400 MHz)

δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.30 (d, J=17.2

Hz, 1H, -CH=CHH), 5.15 (d, J=10.4 Hz, 1H, -

CH=CHH), 4.80 (m, 1H, -CH(OH)-), 2.30 (t,

J=7.0 Hz, 2H, -C≡C-CH₂-), 2.10 (d, J=6.0 Hz,

1H, -OH), 1.60 (sextet, J=7.0 Hz, 2H, -CH₂-

CH₃), 1.00 (t, J=7.0 Hz, 3H, -CH₃) ppm.

¹³C NMR (CDCl₃, 100 MHz)

δ 138.5 (-CH=CH₂), 115.0 (-CH=CH₂), 85.0 (-

C≡C-), 80.0 (-C≡C-), 65.0 (-CH(OH)-), 22.0 (-

C≡C-CH₂-), 21.0 (-CH₂-CH₃), 13.5 (-CH₃) ppm.

IR (neat, cm⁻¹)

3350 (br, O-H stretch), 3080 (=C-H stretch),

2950, 2870 (C-H stretch), 2250 (C≡C stretch,

weak), 1645 (C=C stretch), 980, 920 (=C-H

bend).

Mass Spec (EI)
m/z (%): 136 (M⁺), 121 (M⁺-CH₃), 107 (M⁺-

C₂H₅), 91, 79, 67, 57.

Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Anhydrous solvents and reagents are sensitive to moisture and air; proper inert atmosphere

techniques should be used.

Grignard reagents are highly reactive and can ignite upon exposure to air or water.

Acrolein is highly toxic and flammable. Handle with extreme care.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves.
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This guide provides a comprehensive framework for the successful synthesis and

characterization of Non-1-en-4-yn-3-ol. Researchers can adapt and optimize the provided

protocol based on their specific laboratory conditions and available instrumentation.

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
Non-1-en-4-yn-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15218796#discovery-and-isolation-of-non-1-en-4-yn-
3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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